![molecular formula C23H40Cl2N2O B12680196 (p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride CAS No. 84878-08-0](/img/structure/B12680196.png)
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride is a quaternary ammonium compound with a complex structure It is characterized by the presence of a p-chlorobenzyl group, a dodecylamino group, and a dimethylammonium chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride typically involves a multi-step process. One common method includes the reaction of p-chlorobenzyl chloride with 2-(dodecylamino)-2-oxoethylamine in the presence of a base to form the intermediate. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of (p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and has similar structural features.
Dodecylbenzenesulfonic acid: A surfactant with a similar dodecyl chain but different functional groups.
Uniqueness
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its p-chlorobenzyl group enhances its reactivity and potential for substitution reactions, while the dodecylamino group contributes to its surfactant properties.
Propiedades
Número CAS |
84878-08-0 |
|---|---|
Fórmula molecular |
C23H40Cl2N2O |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methyl-[2-(dodecylamino)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C23H39ClN2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-18-25-23(27)20-26(2,3)19-21-14-16-22(24)17-15-21;/h14-17H,4-13,18-20H2,1-3H3;1H |
Clave InChI |
UZKCYOSMAZCOCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)C[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



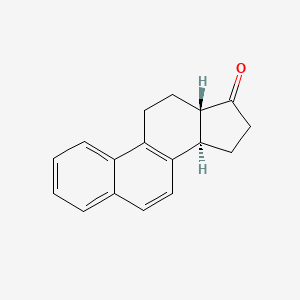
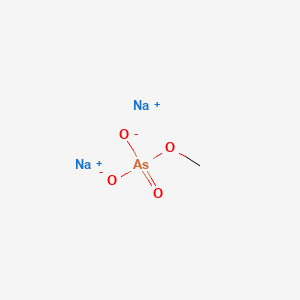

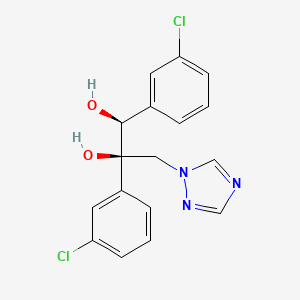
![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)
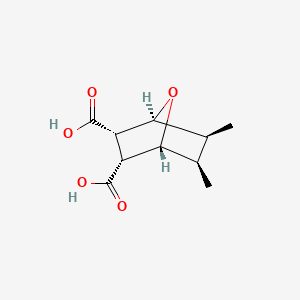
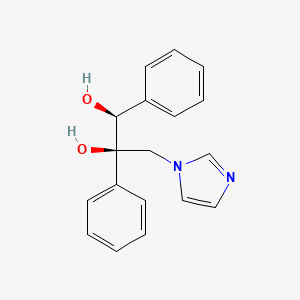
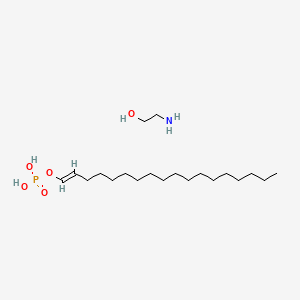
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
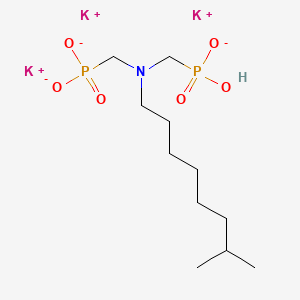
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
